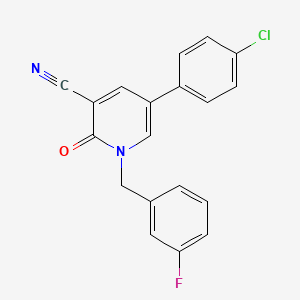
5-(4-Chlorophenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-Chlorophenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (5-CPFB-2ODP) is a novel compound synthesized from the reaction of 4-chlorophenyl and 3-fluorobenzyl with 2-oxo-1,2-dihydro-3-pyridinecarbonitrile. This compound has been studied extensively for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Scientific Research Applications
Synthesis and Characterization 5-(4-Chlorophenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a compound that can be involved in various synthesis and characterization studies. Research has shown the potential of related structures in the formation of novel organic compounds. For example, the synthesis and structural determination of related pyridine derivatives have been documented, highlighting the utility of such compounds in creating new molecular structures with specific optical and electronic properties (Moustafa & Girgis, 2007). These studies are crucial for the development of new materials with potential applications in electronics, photonics, and medicinal chemistry.
Optoelectronic Properties Compounds similar to this compound have been investigated for their optoelectronic properties. Research on pyridine derivatives has revealed their potential in creating materials with specific optical and diode characteristics, which could be pivotal for the development of electronic devices. The study of their optical functions and the fabrication of heterojunctions indicate the significance of these compounds in semiconductor technology (Zedan, El-Taweel, & El-Menyawy, 2020).
Antimicrobial and Antifungal Activity Some derivatives of pyridinecarbonitrile exhibit antimicrobial and antifungal activities, making them of interest for pharmaceutical research. For instance, studies on new pyrimidines and condensed pyrimidines related to pyridinecarbonitrile structures have shown promising results against various microbial strains, suggesting potential applications in developing new antimicrobial agents (Abdelghani, Said, Assy, & Hamid, 2017).
Nonlinear Optical (NLO) Properties The investigation into the nonlinear optical properties of compounds structurally related to this compound has been a topic of interest for their potential applications in optical switching, modulation, and telecommunication technologies. DFT and TD-DFT calculations on similar compounds have provided insights into their NLO properties, contributing to the development of materials for advanced optical devices (Wazzan, Al-Qurashi, & Faidallah, 2016).
properties
IUPAC Name |
5-(4-chlorophenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClFN2O/c20-17-6-4-14(5-7-17)16-9-15(10-22)19(24)23(12-16)11-13-2-1-3-18(21)8-13/h1-9,12H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTHZTINRNLYHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(C=C(C2=O)C#N)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

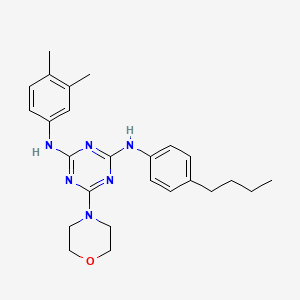
![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2723456.png)
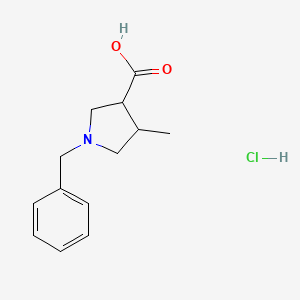
![N-(4-ethylphenyl)-3-methyl-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2723460.png)
![2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/no-structure.png)
![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2723463.png)
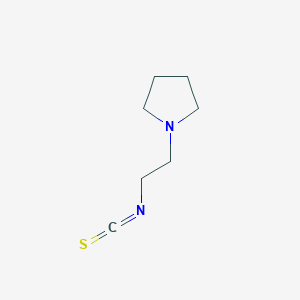
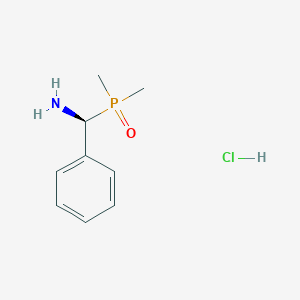
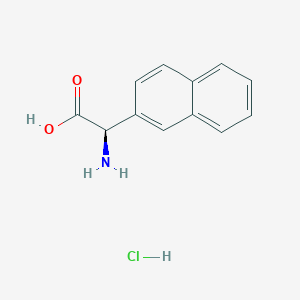


![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B2723476.png)
![2-[(2-Fluorophenyl)methoxy]benzonitrile](/img/structure/B2723477.png)